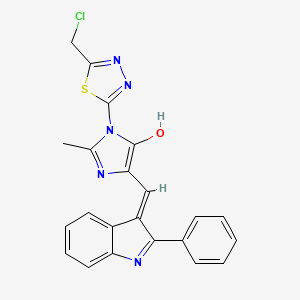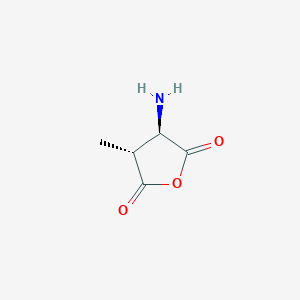
Reactive Yellow 176
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Yellow 176 is an organic dye known for its vibrant yellow color. It is widely used in the textile industry for dyeing cellulosic fabrics. The compound is characterized by its high solubility in water and its ability to form strong covalent bonds with fibers, making it a popular choice for various dyeing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Yellow 176 involves several steps:
Diazotization: 7-Aminonaphthalene-1,3,6-trisulfonic acid is diazotized.
Coupling: The diazonium salt is then coupled with N-(3-aminophenyl)acetamide.
Condensation: The resulting product undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine.
Final Condensation: The final product is obtained by condensing with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reactive Yellow 176 undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions.
Hydrolysis: Typically occurs under alkaline conditions with reagents like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Non-reactive oxi-dye forms.
Scientific Research Applications
Reactive Yellow 176 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in environmental studies for assessing dye degradation and removal techniques
Mechanism of Action
The mechanism of action of Reactive Yellow 176 involves its ability to form covalent bonds with fibers. This is primarily achieved through nucleophilic substitution reactions where the dye reacts with hydroxyl groups in cellulose fibers. The strong covalent bonds formed ensure the dye’s durability and resistance to washing .
Comparison with Similar Compounds
Similar Compounds
- Reactive Yellow 17
- Reactive Yellow 145
- Reactive Yellow 86
Comparison
Reactive Yellow 176 stands out due to its high solubility in water and its ability to form strong covalent bonds with fibers. Compared to Reactive Yellow 17, this compound has a higher degradation efficiency when subjected to advanced oxidation processes . Reactive Yellow 145 and Reactive Yellow 86 also share similar applications but differ in their chemical structures and specific dyeing properties .
Properties
CAS No. |
140876-15-9 |
|---|---|
Molecular Formula |
C28H20ClN9O16.4Na |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




